Cas no 95727-86-9 (5-(trifluoromethyl)pyridine-2-carbonitrile)

5-(trifluoromethyl)pyridine-2-carbonitrile structure
95727-86-9 structure
Nombre del producto:5-(trifluoromethyl)pyridine-2-carbonitrile
Número CAS:95727-86-9
MF:C7H3F3N2
Megavatios:172.107331514359
MDL:MFCD08690162
CID:61801
PubChem ID:1535372

5-(trifluoromethyl)pyridine-2-carbonitrile Propiedades químicas y físicas

Nombre e identificación

    • 5-(Trifluoromethyl)picolinonitrile
    • 5-(trifluoromethyl)pyridine-2-carbonitrile
    • 2-(5-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETONITRILE
    • 2-Cyano-5-(trifluoromethyl)pyridine
    • 2-Pyridinecarbonitrile, 5-(trifluoromethyl)-
    • 5-Trifluoromethyl-pyridine-2-carbonitrile
    • 5-(Trifluoromethyl)-2-pyridinecarbonitrile (ACI)
    • 2-Cyano-5-trifluoromethylpyridine
    • 5-Trifluoromethylpyridine-2-carbonitrile
    • 5-(trifluoromethyl)pyridine-2-carbonitrile,98%
    • AKOS006223896
    • AF-399/32351064
    • Z57012257
    • MFCD01001119
    • AB07941
    • 5-(trifluoromethyl)-2-pyridinecarbonitrile
    • DTXSID80364197
    • SY015711
    • CS-W019550
    • DB-185456
    • J-516454
    • 95727-86-9
    • AC-28220
    • EN300-105961
    • SCHEMBL2553743
    • AS-5476
    • MDL: MFCD08690162
    • Renchi: 1S/C7H3F3N2/c8-7(9,10)5-1-2-6(3-11)12-4-5/h1-2,4H
    • Clave inchi: WDSCJULUXJSJOX-UHFFFAOYSA-N
    • Sonrisas: N#CC1C=CC(C(F)(F)F)=CN=1

Atributos calculados

  • Calidad precisa: 172.02500
  • Masa isotópica única: 172.025
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 1
  • Complejidad: 202
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 36.7A^2
  • Xlogp3: 1.8

Propiedades experimentales

  • Denso: 1.37
  • Punto de fusión: 42-43°C
  • Punto de ebullición: 232.3℃ at 760 mmHg
  • Punto de inflamación: 94.3℃
  • índice de refracción: 1.456
  • Coeficiente de distribución del agua: Slightly soluble in water.
  • PSA: 36.68000
  • Logp: 1.97208

5-(trifluoromethyl)pyridine-2-carbonitrile Información de Seguridad

5-(trifluoromethyl)pyridine-2-carbonitrile Datos Aduaneros

  • Código HS:2933399090
  • Datos Aduaneros:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-(trifluoromethyl)pyridine-2-carbonitrile PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05767-25G
5-(trifluoromethyl)pyridine-2-carbonitrile
95727-86-9 97%
25g
¥ 250.00 2023-04-12
TRC
T790685-50 g
5-(Trifluoromethyl)picolinonitrile
95727-86-9
50g
315.00 2021-07-16
eNovation Chemicals LLC
Y1131828-25g
5-Trifluoromethyl-pyridine-2-carbonitrile
95727-86-9 95%
25g
$150 2024-07-28
Enamine
EN300-105961-1.0g
5-(trifluoromethyl)pyridine-2-carbonitrile
95727-86-9 95%
1g
$29.0 2023-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1065359-25g
5-(Trifluoromethyl)picolinonitrile
95727-86-9 98%
25g
¥368.00 2024-04-23
Enamine
EN300-105961-50.0g
5-(trifluoromethyl)pyridine-2-carbonitrile
95727-86-9 95%
50g
$246.0 2023-06-10
abcr
AB275452-250 g
5-(Trifluoromethyl)pyridine-2-carbonitrile, 94%; .
95727-86-9 94%
250g
€728.10 2023-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1065359-5g
5-(Trifluoromethyl)picolinonitrile
95727-86-9 98%
5g
¥77.00 2024-04-23
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T30110-25g
5-(Trifluoromethyl)picolinonitrile
95727-86-9
25g
¥356.0 2021-09-07
Enamine
EN300-105961-0.25g
5-(trifluoromethyl)pyridine-2-carbonitrile
95727-86-9 95%
0.25g
$19.0 2023-10-28

5-(trifluoromethyl)pyridine-2-carbonitrile Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  overnight, 80 °C
Referencia
Preparation of (tetrahydropyranylamino)cyclopentanecarbonyl-substituted fused azaheterocycles as modulators of cytokine receptors such as CCR2
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Condiciones de reacción
Referencia
Preparation of benzanilide compounds as pesticides
, Japan, , ,

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Chloroform ;  rt; 1 h, rt
1.2 3 h, 60 °C; < 60 °C
1.3 Reagents: 4-Methylmorpholine ;  17 h, 60 °C; 60 °C → rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referencia
C-H Cyanation of 6-Ring N-Containing Heteroaromatics
Elbert, Bryony L.; Farley, Alistair J. M.; Gorman, Timothy W.; Johnson, Tarn C.; Genicot, Christophe; et al, Chemistry - A European Journal, 2017, 23(59), 14733-14737

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Hydroxyamine hydrochloride ,  2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl-, hydrochloride (1:1) Solvents: Acetonitrile ;  3 - 4 h, 60 °C
Referencia
HCl·DMPU-assisted one-pot and metal-free conversion of aldehydes to nitriles
Mudshinge, Sagar R.; Potnis, Chinmay S.; Xu, Bo; Hammond, Gerald B., Green Chemistry, 2020, 22(13), 4161-4164

Synthetic Routes 5

Condiciones de reacción
Referencia
Preparation of benzanilide derivatives as pesticides
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Pyridine ;  2 h, reflux
Referencia
Preparation of 3,5-diaryl-1,2,4-oxadiazoles and analogs as activators of caspases and inducers of apoptosis.
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Polyethylene glycol lauryl ether ,  Poly(methylhydrosiloxane) Catalysts: [2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][[5-(diphenylphosphino)-9,9-dimethyl-9H-xa… Solvents: Tetrahydrofuran ,  Water ;  12 h, 65 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
Late-stage Pd-catalyzed Cyanations of Aryl/Heteroaryl Halides in Aqueous Micellar Media
Thakore, Ruchita R.; Takale, Balaram S. ; Singhania, Vani; Gallou, Fabrice; Lipshutz, Bruce H., ChemCatChem, 2021, 13(1), 212-216

Synthetic Routes 8

Condiciones de reacción
Referencia
Preparation of heterocyclic compounds for treating hepatitis C virus
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ;  rt; 2 h, rt
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  overnight, 80 °C
Referencia
Heteroaromatic ureas as vanilloid receptor (VR1) modulators, in particular antagonists, for treating pain and/or inflammation
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condiciones de reacción
Referencia
Preparation of phenyl carbamates and their use as agrochemical fungicides and insecticides
, Japan, , ,

Synthetic Routes 11

Condiciones de reacción
1.1 Solvents: Dimethyl sulfoxide ;  2 h, 180 °C; cooled
Referencia
Preparation of used azabicyclic compounds that inhibit vanilloid receptor subtype 1 (VR1) receptor
, United States, , ,

Synthetic Routes 12

Condiciones de reacción
Referencia
Preparation of heterocyclyliminophenyl compounds as agricultural and horticultural fungicides and insecticides
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condiciones de reacción
1.1 Solvents: Dimethyl sulfoxide ;  2 h, 180 °C; cooled
Referencia
Preparation of fused azabicyclic compounds that inhibit vanilloid receptor subtype 1 (VR1)
, United States, , ,

5-(trifluoromethyl)pyridine-2-carbonitrile Raw materials

5-(trifluoromethyl)pyridine-2-carbonitrile Preparation Products

Proveedores recomendados
atkchemica
(CAS:95727-86-9)5-(trifluoromethyl)pyridine-2-carbonitrile
CL8816
Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:95727-86-9)5-(trifluoromethyl)pyridine-2-carbonitrile
A845445
Pureza:99%
Cantidad:500g
Precio ($):602.0